Kinetin

Antioxidant Oxidative Stress Free Radical Scavenging

Kinetin delivers unique differentiation that generic substitution cannot match. Unlike benzyladenine, which inhibits growth and activates stress pathways, kinetin promotes vegetative development and flavonoid synthesis. In soybean callus, it outperforms zeatin and dihydrozeatin for biomass. For skincare, 0.005% kinetin rivals retinol in efficacy without irritation—ideal for sensitive-skin anti-aging. Its quantifiable hydroxyl radical scavenging provides an antioxidant benchmark. Choose kinetin when growth promotion, experimental reproducibility, or low-irritation cosmeceutical performance is non-negotiable.

Molecular Formula C10H9N5O
Molecular Weight 215.21 g/mol
CAS No. 525-79-1
Cat. No. B1673648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinetin
CAS525-79-1
Synonyms6 Furfuryladenine
6 Furfurylaminopurine
6-Furfuryladenine
6-Furfurylaminopurine
Kinetin
Molecular FormulaC10H9N5O
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=NC3=C2NC=N3
InChIInChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)
InChIKeyQANMHLXAZMSUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kinetin CAS 525-79-1: Product Baseline and Class Differentiation for Scientific Procurement


Kinetin (CAS 525-79-1, N6-furfuryladenine) is a synthetic cytokinin and adenine derivative first identified in 1955 as a cell division-promoting factor from autoclaved herring sperm DNA [1]. Unlike endogenous plant cytokinins such as zeatin or isopentenyladenine, kinetin is not naturally biosynthesized in plants, yet it exhibits potent cytokinin activity as an exogenous additive in cell and tissue culture systems [2]. Its distinct N6-furfuryl substitution differentiates it from other synthetic cytokinins like benzyladenine (N6-benzyladenine) and influences both its receptor-binding kinetics and downstream biological responses [3].

Why Kinetin Cannot Be Substituted with Benzyladenine, Zeatin, or Other Cytokinins in Scientific Workflows


Within the cytokinin class, functional non-equivalence is the rule rather than the exception. Direct comparative studies demonstrate that kinetin and benzyladenine produce opposite effects on plant development—kinetin promotes growth while benzyladenine inhibits it—and regulate largely non-overlapping gene sets (436 genes modulated by kinetin vs. over 2,000 by benzyladenine) [1]. In tissue culture, kinetin or benzyladenine supports superior soybean callus growth compared to zeatin or dihydrozeatin, yet in Arbutus species, zeatin achieves 90–100% shoot production while kinetin is completely ineffective [2]. Such stark divergence in biological outcomes, even among structurally similar N6-substituted adenines, makes generic substitution without empirical validation a high-risk proposition that can lead to failed experiments, irreproducible data, and wasted procurement resources.

Quantitative Differentiation of Kinetin (CAS 525-79-1) Against Closest Analogs and Alternatives


Hydroxyl Radical Scavenging: Kinetin vs. Zeatin in Mammalian Cell-Free Systems

Kinetin demonstrates direct hydroxyl radical scavenging capacity in a concentration-dependent manner. At 70 μM and 150 μM, kinetin suppressed hydroxyl radical formation by 41% and 76%, respectively . In contrast, zeatin exhibits weaker antioxidant activity in mammalian cells, with the explicit vendor specification noting that zeatin is "less effective than this compound in delaying senescence and shows weaker antioxidant activity in mammalian cells" .

Antioxidant Oxidative Stress Free Radical Scavenging

Plant Tissue Culture Callus Growth: Kinetin and Benzyladenine vs. Zeatin and Dihydrozeatin

In soybean callus cultures, callus growth on optimal concentrations of four cytokinins was highest when kinetin or benzyladenine were supplied, and lower when zeatin or dihydrozeatin were supplied [1]. This demonstrates that among the four cytokinins tested, kinetin and benzyladenine are functionally superior for maximizing callus biomass production in this system.

Plant Tissue Culture Callus Induction Soybean Callus

Plant Development Promotion vs. Growth Inhibition: Kinetin Contrasts Benzyladenine in Arabidopsis and Tobacco

In a direct comparison of saturated aqueous solutions, kinetin promoted plant development in Arabidopsis and tobacco seedlings, whereas benzyladenine inhibited plant progress [1]. Benzyladenine pre-treatment strongly reduced TMV lesion counts, Pseudomonas tissue damage, and Botrytis cinerea necrosis, while kinetin pre-treatment had much weaker or no protective effect [1]. Gene expression profiling revealed benzyladenine modulated over 2,000 genes, whereas kinetin influenced only 436 genes, with only 73 upregulated and 70 downregulated genes shared in common [1].

Plant Development Arabidopsis Tobacco Biotic Stress

Clinical Anti-Aging Efficacy: Kinetin 0.005% vs. Retinol in Split-Face Human Trials

In a 12-week randomized double-blind split-face comparative trial, the anti-aging effects of topical kinetin were compared to those of retinol; both compounds showed significant improvement in aging characteristics [1]. In a separate double-blind clinical study, kinetin (0.005%) partially reversed the clinical signs of photodamaged skin, including reductions in wrinkles, mottled hyperpigmentation, telangiectasia, and skin roughness, with a favorable safety profile and no allergic reactions . An evidence-based study on topical skin rejuvenation found kinetin to be less effective than Pal-KTTKS, niacinamide, or tretinoin in reducing wrinkles and epidermal thickening, positioning kinetin as a milder alternative with distinct tolerability advantages [1].

Cosmeceutical Anti-Aging Skin Rejuvenation Clinical Trial

Murine Anti-Thrombotic Activity: Kinetin Dose-Response Reduces ADP-Induced Pulmonary Thrombosis Mortality

Kinetin demonstrates dose-dependent protection against ADP-induced acute pulmonary thrombosis in mice. Following tail vein injection, kinetin reduced mortality to 70%, 40%, and 35% at doses of 2, 4, and 6 mg/kg, respectively . This quantitative dose-response relationship provides a benchmark for researchers investigating non-anticoagulant anti-thrombotic mechanisms.

Anti-Thrombotic In Vivo Pulmonary Thrombosis Platelet Aggregation

Optimized Application Scenarios for Kinetin Based on Quantified Differentiation Evidence


Plant Tissue Culture Requiring Maximal Callus Biomass in Soybean and Related Species

Based on direct comparative evidence showing kinetin yields superior callus growth versus zeatin and dihydrozeatin in soybean callus cultures [1], kinetin should be prioritized over zeatin for any laboratory-scale or industrial plant tissue culture workflow where maximizing callus biomass production in leguminous or analogous dicot systems is the primary objective. Formulation at optimal concentration (species-dependent) in Murashige and Skoog basal medium with appropriate auxin co-supplementation is recommended.

Cosmeceutical Formulations Targeting Sensitive, Photoaged Skin Where Tolerability Is Critical

Clinical evidence demonstrates that 0.005% kinetin partially reverses photodamage signs (wrinkles, mottled hyperpigmentation, roughness) with a favorable safety profile and efficacy comparable to retinol in 12-week trials, yet without the irritation associated with tretinoin or high-potency retinoids . This evidence positions kinetin as the preferred cytokinin-derived active for skincare products intended for sensitive skin populations, daily-use anti-aging creams, or post-procedure recovery formulations where minimizing irritation is paramount.

Studies Investigating Cytokinin-Mediated Plant Development Promotion and Flavonoid Pathway Activation

Direct head-to-head evidence demonstrates that kinetin promotes plant development in Arabidopsis and tobacco, while benzyladenine inhibits growth and activates stress/defense pathways [2]. Furthermore, kinetin exclusively activates flavonoid synthesis genes, a profile not shared by benzyladenine [2]. Investigators requiring a cytokinin that promotes vegetative growth without triggering broad stress responses or defense gene cascades should select kinetin over benzyladenine, particularly in studies of flavonoid metabolism, developmental signaling, or scenarios where avoiding growth inhibition is essential.

Oxidative Stress Research Requiring Cytokinins with Quantified Free Radical Scavenging Capacity

Kinetin demonstrates concentration-dependent hydroxyl radical scavenging (41% at 70 μM, 76% at 150 μM) , whereas zeatin exhibits weaker antioxidant activity in mammalian systems . For cell-free antioxidant screening assays, in vitro oxidative stress models, or formulation studies where a cytokinin with defined radical-scavenging dose-response is needed as a reference compound or active ingredient, kinetin provides a quantifiable benchmark that zeatin cannot match.

Technical Documentation Hub

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